Lividomycin A sulfate is a complex aminoglycoside antibiotic known for its unique structural properties and biological activity. It is characterized by a significant number of hydroxyl groups and a distinctive five-ring structure, making it one of the most substituted compounds in its class. This compound has garnered attention due to its potential applications in treating bacterial infections, particularly those caused by resistant strains.
Lividomycin A was originally isolated from the fermentation products of Micromonospora griseorubida, a type of actinobacteria. The compound is typically produced through the cultivation of this microorganism under specific conditions that favor antibiotic production.
Lividomycin A falls under the category of aminoglycoside antibiotics, which are primarily used to combat gram-negative bacterial infections. These antibiotics function by inhibiting protein synthesis in bacteria, thereby exerting their antibacterial effects.
The synthesis of lividomycin A sulfate involves several steps, typically beginning with the extraction from Micromonospora griseorubida. Chemical modifications can also be made to enhance its antibacterial efficacy or alter its pharmacokinetic properties.
Recent studies have focused on optimizing the fermentation conditions and extraction methods to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the compound.
Lividomycin A sulfate features a complex five-ring structure with multiple hydroxyl groups, contributing to its solubility and interaction with biological targets. The molecular formula is C₁₈H₃₁N₅O₈S, indicating the presence of sulfur in its sulfate form.
The compound's crystal structure has been analyzed using X-ray crystallography, revealing insights into its binding interactions with ribosomal RNA. The resolution of these structures typically ranges from 2.2 to 3.0 Å, allowing for detailed observation of molecular interactions.
Lividomycin A undergoes various chemical reactions typical for aminoglycosides, including phosphorylation and glycosylation reactions that can modify its activity and stability.
The reactivity of lividomycin A is influenced by pH and the presence of specific ions in solution, which can alter its binding affinity to ribosomal RNA and other biological molecules.
Lividomycin A exerts its antibacterial effects primarily by binding to the bacterial ribosome, specifically targeting the decoding site (A site) on ribosomal RNA. This binding inhibits protein synthesis by disrupting the translation process.
Studies have shown that lividomycin A forms multiple hydrogen bonds with ribosomal RNA, stabilizing its interaction and preventing proper decoding during protein synthesis. The compound's unique structure allows it to adopt different conformations when bound, which may contribute to its effectiveness against resistant bacterial strains.
Lividomycin A sulfate is primarily used in research settings focused on antibiotic development and resistance mechanisms. Its unique structural properties make it a candidate for further modifications aimed at enhancing efficacy against resistant bacterial strains. Additionally, it serves as a model compound for studying aminoglycoside interactions with ribosomal RNA and understanding the mechanisms behind antibiotic resistance.
Lividomycin A sulfate, an aminoglycoside antibiotic from the 4,5-disubstituted 2-deoxystreptamine (2-DOS) class, exerts its bactericidal effects by selectively binding to the prokaryotic 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This compound targets the decoding aminoacyl-tRNA site (A-site), a conserved region critical for mRNA translation accuracy. Structural studies reveal that Lividomycin A binds within the major groove of helix 44 of 16S rRNA, interacting with nucleotides A1408, A1492, and A1493 (E. coli numbering) [3] [7]. The binding pocket accommodates Lividomycin’s unique d-ribose moiety and multi-ring structure, facilitating hydrogen bonding with G1494, U1495, and C1407, while its hydroxyl groups form water-mediated contacts with U1498 [3] [5].
A defining feature is the pH-dependent binding affinity: Protonation of Lividomycin’s amino groups (pKa 6.5–8.5) enhances electrostatic interactions with rRNA phosphates. Natural abundance 15N NMR studies confirm that protonation of rings I (central 2-DOS) and II (prime ring) is thermodynamically coupled to rRNA binding, increasing stability at physiological pH [3].
Table 1: Key Interactions of Lividomycin A with 16S rRNA
Lividomycin Chemical Group | rRNA Nucleotide Target | Interaction Type |
---|---|---|
Ring I (2-DOS) amino groups | G1494, U1495 | Hydrogen bonding |
Ring I O5 hydroxyl | C1407, G1494 | Hydrogen bonding |
Ring II (d-ribose) hydroxyl | A1408 | Water-mediated |
Ring III (double-prime) | G1405, U1406 phosphate | Electrostatic/H-bonding |
Binding of Lividomycin A to the ribosomal A-site induces a conformational rearrangement of nucleotides A1492 and A1493, displacing them by 3–4 Å toward the minor groove [3] [7]. This displacement mimics the "closed" conformation typically adopted during cognate tRNA-mRNA pairing, leading to misreading of mRNA codons in two key ways:
Biochemical assays demonstrate dose-dependent increases in misincorporation errors (e.g., phenylalanine for leucine) and premature termination, culminating in toxic, non-functional proteins that accumulate intracellularly [1] [7].
The displacement of A1492/A1493 is facilitated by Lividomycin’s pseudo-base-pairing with A1408 via its prime ring hydroxyl and amino groups [5]. Comparative crystallography of 4,5- and 4,6-disubstituted aminoglycosides (e.g., paromomycin vs. tobramycin) shows that Lividomycin’s d-ribose moiety in ring II creates additional van der Waals contacts with the rRNA backbone, enhancing A1492/A1493 stabilization beyond that observed in other aminoglycosides [3] [5].
Notably, the asymmetric internal loop (A1408–A1492–A1493) lacks ribosomal protein contacts, enabling Lividomycin to bind oligonucleotide mimics of the A-site with affinity comparable to intact ribosomes. NMR studies of a 27mer A-site model confirm identical drug-induced protections from dimethyl sulfate (DMS) methylation in both isolated RNA and 30S subunits [3]. This validates the use of simplified models for mechanistic studies.
While Lividomycin A exhibits broad-spectrum activity, its efficacy is modulated by bacterial cell envelope architecture and resistance enzymes:
Table 2: Efficacy and Resistance Factors in Bacterial Pathogens
Bacterial Type | Representative Pathogens | Primary Resistance Mechanism | Impact on Lividomycin |
---|---|---|---|
Gram-negative | E. coli, P. aeruginosa | Phosphorylation at d-ribose OH group | 8–16-fold MIC increase via inactivation [8] |
Gram-negative | A. baumannii | Efflux pumps | Reduced cytoplasmic accumulation [2] |
Gram-positive | S. aureus | None (intrinsically susceptible) | MIC90 ≤4 µg/ml [4] |
Resistance Determinants:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1